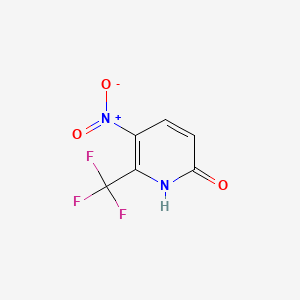

5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-nitro-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O3/c7-6(8,9)5-3(11(13)14)1-2-4(12)10-5/h1-2H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJCQEGCBKLJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657799 | |

| Record name | 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117519-19-4 | |

| Record name | 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery

The pyridin-2(1H)-one nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. Its unique electronic and hydrogen-bonding capabilities make it a versatile template for the design of novel therapeutics. The strategic incorporation of a trifluoromethyl (-CF3) group and a nitro (-NO2) group onto this core bestows a unique combination of properties, significantly influencing the molecule's steric and electronic profile. The trifluoromethyl group, a bioisostere for various functionalities, is known to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Concurrently, the nitro group, a potent electron-withdrawing moiety, can modulate the molecule's reactivity and introduce specific interactions with biological receptors.

This technical guide provides a comprehensive overview of the chemical properties of 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one, a molecule of significant interest in contemporary drug discovery and agrochemical research. We will delve into its physicochemical characteristics, synthesis and characterization, reactivity profile, and potential applications, offering a foundational resource for researchers and developers in the chemical sciences.

Physicochemical Properties: A Quantitative Profile

Understanding the fundamental physicochemical properties of this compound is paramount for its application in research and development. These parameters govern its solubility, membrane permeability, and interaction with biological systems.

Structural and Molecular Data

The foundational details of this compound are summarized in the table below. The presence of both a highly electronegative trifluoromethyl group and a nitro group on the pyridinone ring significantly influences its electronic distribution and, consequently, its chemical behavior.

| Property | Value | Source |

| IUPAC Name | 5-nitro-6-(trifluoromethyl)-1H-pyridin-2-one | J&K Scientific[3] |

| CAS Number | 117519-19-4 | J&K Scientific[3] |

| Molecular Formula | C6H3F3N2O3 | Synthonix, Inc.[4] |

| Molecular Weight | 208.1 g/mol | Synthonix, Inc.[4] |

| InChI Key | UXJCQEGCBKLJAV-UHFFFAOYSA-N | J&K Scientific[3] |

| SMILES | C1=CC(=O)NC(=C1N+[(=O)]O-)C(F)(F)F | J&K Scientific[3] |

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Caption: Chemical structure of this compound.

Predicted Physical Properties

| Property | Predicted Value | Source |

| Boiling Point | 254.6 ± 40.0 °C | ChemicalBook[1] |

Note: These values are based on computational models and should be confirmed by experimental data.

Synthesis and Characterization: From Precursors to Pure Compound

The synthesis of this compound involves a multi-step process, typically starting from a pre-functionalized pyridine or pyridinone precursor. The synthetic strategy hinges on two key transformations: the introduction of the trifluoromethyl group and the regioselective nitration of the pyridinone ring.

Synthetic Pathways

A plausible synthetic route involves the initial synthesis of the parent compound, 6-(trifluoromethyl)pyridin-2(1H)-one (CAS 34486-06-1), followed by nitration.

Step 1: Synthesis of 6-(Trifluoromethyl)pyridin-2(1H)-one

Several methods have been reported for the synthesis of trifluoromethyl-substituted pyridinones. One common approach is the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoroacetoacetate, with a suitable nitrogen source.

dot graph "Synthesis_Pathway_1" { graph [rankdir="LR", splines=ortho]; node [shape="box", style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: General synthesis of the pyridinone core.

Step 2: Nitration of 6-(Trifluoromethyl)pyridin-2(1H)-one

The subsequent nitration of the 6-(trifluoromethyl)pyridin-2(1H)-one ring is a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity. The electron-withdrawing nature of the trifluoromethyl group and the electronic properties of the pyridinone ring will direct the incoming nitro group. Nitration is typically achieved using a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid.

dot graph "Synthesis_Pathway_2" { graph [rankdir="LR", splines=ortho]; node [shape="box", style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Nitration of the pyridinone precursor.

Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridinone ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with the trifluoromethyl carbon appearing at a characteristic upfield chemical shift.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H, C=O (amide), and N-O (nitro) functional groups.

-

Melting Point Analysis: The melting point is a crucial indicator of the purity of the synthesized compound.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

-

The Pyridinone Ring: The pyridinone core can undergo various transformations. The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. The electron-deficient nature of the ring, enhanced by the nitro and trifluoromethyl groups, makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by these groups.

-

The Nitro Group: The nitro group is a versatile functional handle. It can be reduced to an amino group, which opens up a wide array of subsequent derivatization possibilities, such as amide bond formation, diazotization, and Sandmeyer reactions. This transformation is pivotal for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

-

The Trifluoromethyl Group: The trifluoromethyl group is generally stable under many reaction conditions. Its strong electron-withdrawing nature influences the reactivity of the entire molecule.

dot graph "Reactivity_Diagram" { graph [rankdir="TB"]; node [shape="box", style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

} Caption: Key reaction pathways for the title compound.

Applications in Medicinal Chemistry and Beyond

The unique structural features of this compound make it a highly attractive scaffold for the development of new bioactive molecules.

-

Kinase Inhibitors: The pyridinone moiety is a well-established hinge-binding motif in many kinase inhibitors. The ability to functionalize the ring at various positions allows for the optimization of binding affinity and selectivity for specific kinase targets. The trifluoromethyl group can enhance binding through favorable interactions with the protein active site.

-

Antiviral and Antimicrobial Agents: Pyridinone derivatives have shown a broad spectrum of biological activities, including antiviral and antimicrobial effects. The introduction of the nitro and trifluoromethyl groups can modulate these activities and improve the pharmacokinetic profile of potential drug candidates.

-

Agrochemicals: Trifluoromethyl-substituted pyridines are a significant class of compounds in the agrochemical industry, with applications as herbicides, fungicides, and insecticides.[1] The this compound scaffold could serve as a valuable intermediate for the synthesis of new crop protection agents.

-

Androgen Receptor Antagonists: Recent research has identified 5-nitro-N-(3-(trifluoromethyl)phenyl) pyridin-2-amine as a novel pure androgen receptor antagonist, highlighting the potential of the nitrated trifluoromethylated pyridine core in developing therapeutics against prostate cancer.[5]

Safety and Handling

While specific toxicological data for this compound is not extensively documented, it is prudent to handle this compound with the standard precautions for laboratory chemicals. It is incompatible with strong oxidizing agents.[6] In case of contact with skin, immediate washing is recommended.[6]

Conclusion: A Scaffold with Significant Potential

This compound represents a fascinating and synthetically valuable molecule at the intersection of several key areas of modern chemical research. The convergence of the privileged pyridinone scaffold with the powerful modulating effects of the trifluoromethyl and nitro groups creates a platform for the discovery of novel compounds with significant potential in medicine and agriculture. Further exploration of its synthesis, reactivity, and biological activity is warranted and promises to yield exciting new developments in these fields.

References

Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

[1] Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

[2] The Value of Trifluoromethyl Pyridines in Modern Chemistry. (n.d.). Okchem. [Link]

[5] Wang, Y., et al. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry. [Link]

[] Synthonix, Inc. (n.d.). 5-nitro-6-(trifluoromethyl)-1H-pyridin-2-one. [Link]

Sources

- 1. 2(1H)-Pyridinone, 5-nitro-6-(trifluoromethyl)- CAS#: 117519-19-4 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthonix, Inc > Building Blocks > 117519-19-4 | 5-nitro-6-(trifluoromethyl)-1H-pyridin-2-one [synthonix.com]

- 5. CAS 117519-19-4: 2(1H)-Pyridinone, 5-nitro-6-(trifluoromet… [cymitquimica.com]

- 6. matrixscientific.com [matrixscientific.com]

An In-depth Technical Guide to 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

CAS Number: 117519-19-4

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. This document details the compound's chemical properties, a robust and logical synthesis protocol, expected spectroscopic characteristics, key chemical reactivity, and its applications as a versatile building block in drug discovery. The guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this molecule's unique structural and electronic features.

Introduction: The Strategic Value of Trifluoromethylated Pyridinones

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with pyridinone scaffolds being particularly prominent.[1][2] Pyridinones act as bioisosteres for amides and phenols and serve as crucial hydrogen bond donors and acceptors, enabling potent interactions with biological targets.[2][3] The strategic incorporation of a trifluoromethyl (-CF3) group imparts profound changes to a molecule's physicochemical profile. This highly electronegative moiety enhances metabolic stability, increases lipophilicity (facilitating membrane permeability), and can significantly improve binding affinity to target proteins.[4]

This compound combines these valuable features with a nitro group, a strong electron-withdrawing group that not only modulates the electronic character of the pyridinone ring but also serves as a versatile chemical handle for further synthetic transformations. This unique combination makes it a highly valuable intermediate for constructing complex molecular architectures for novel therapeutics and agrochemicals.

Physicochemical and Structural Properties

This compound is a solid at room temperature. A critical aspect of its structure is the existence of keto-enol tautomerism, common to 2-hydroxypyridines. The equilibrium lies significantly towards the pyridin-2(1H)-one form.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 117519-19-4 | [5] |

| Molecular Formula | C₆H₃F₃N₂O₃ | [5] |

| Molecular Weight | 208.09 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Appearance | Light yellow to green-yellow solid (predicted) | [6] |

| Boiling Point | 254.6 ± 40.0 °C (Predicted) | [6] |

| Density | 1.61 ± 0.1 g/cm³ (Predicted) | [6] |

| pKa | 4.07 ± 0.10 (Predicted) | [6] |

Tautomerism

The compound exists in equilibrium between its lactam (pyridinone) and lactim (hydroxypyridine) forms. Spectroscopic evidence for similar compounds, such as 5-(trifluoromethyl)-2-pyridone, indicates that in the solid state, the pyridone (keto) form is overwhelmingly dominant.[4] This is evidenced by the presence of a C=O stretching frequency and the absence of an O-H stretch in FT-IR spectra.[4]

Caption: Tautomeric equilibrium between the lactam and lactim forms.

Synthesis Protocol

Step 1: Synthesis of 6-(Trifluoromethyl)pyridin-2(1H)-one (Precursor)

The most direct and industrially viable synthesis of the precursor involves the hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine.

Caption: Nitration to yield the final product.

Methodology:

-

Acid Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (approx. 8-10 volumes relative to the substrate). Cool the acid to 0 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 6-(trifluoromethyl)pyridin-2(1H)-one (1.0 equiv) to the cold sulfuric acid, ensuring the temperature does not rise above 10 °C.

-

Nitrating Agent: Slowly add fuming nitric acid (approx. 4.5 equiv) dropwise, maintaining the internal temperature below 10 °C.

-

Causality: The reaction is highly exothermic. Slow, controlled addition is critical to prevent runaway reactions and the formation of undesired byproducts. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 40 °C for 4-6 hours. Monitor the reaction progress using TLC.

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the product.

-

Isolation and Purification: Adjust the pH of the aqueous slurry to 4-5 using a saturated sodium hydroxide solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Expected Spectroscopic Properties

While experimental spectra for this specific compound are not publicly available, its characteristic spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Two doublets are expected in the aromatic region (δ 7.0-9.0 ppm). The proton at C3 will likely be downfield due to the anisotropic effect of the adjacent carbonyl and deshielding from the nitro group. The proton at C4 will be further upfield. A broad singlet for the N-H proton will be present, likely >10 ppm. |

| ¹³C NMR | Expect six distinct signals. The carbonyl carbon (C2) will be significantly downfield (δ ~160-170 ppm). The carbon bearing the CF₃ group (C6) and the CF₃ carbon itself will show characteristic quartets due to C-F coupling. The carbon attached to the nitro group (C5) will also be downfield. |

| ¹⁹F NMR | A singlet corresponding to the CF₃ group is expected. |

| IR (Infrared) | Strong C=O stretch (~1650-1680 cm⁻¹). N-H stretching (~3100-3300 cm⁻¹, broad). Asymmetric and symmetric NO₂ stretching (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹, respectively). Strong C-F stretching bands (~1100-1300 cm⁻¹). |

| MS (Mass Spec) | The molecular ion peak [M]⁺ should be observed at m/z = 208. Fragmentation may include the loss of NO₂ (m/z = 162) and subsequent loss of CO. |

Chemical Reactivity and Applications

The chemical reactivity of this compound is dictated by its three key functional groups, making it a versatile synthetic intermediate.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine using standard conditions (e.g., Fe/NH₄Cl, H₂/Pd-C, or SnCl₂). This transformation yields 5-amino-6-(trifluoromethyl)pyridin-2(1H)-one, a key precursor for building more complex molecules, particularly through amide bond formation or diazotization reactions.

N-Alkylation/Arylation

The N-H bond of the pyridinone ring can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated or arylated to introduce substituents at the N1 position.

Conversion of the Carbonyl Group

The pyridone can be converted to the corresponding 2-chloropyridine derivative using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This 2-chloro-5-nitro-6-(trifluoromethyl)pyridine is an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of a wide range of nucleophiles (e.g., amines, thiols, alkoxides) at the C2 position.

Applications in Drug Discovery

The true value of this compound lies in its role as a building block for pharmacologically active agents. The trifluoromethyl-pyridone motif is a "privileged scaffold" found in numerous kinase inhibitors and other therapeutics.

-

Kinase Inhibitors: The pyridone core can act as a hinge-binder in the ATP-binding site of various kinases. The substituents at the 5 and 6 positions can be elaborated to occupy adjacent pockets, leading to potent and selective inhibitors.

-

Androgen Receptor (AR) Modulators: Structurally related compounds, such as 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine, have been identified as potent antagonists of the androgen receptor, a key target in the treatment of prostate cancer. [7]This highlights the potential of this compound as a key intermediate for novel AR-targeted therapies. [7]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. The following recommendations are based on data for structurally similar nitroaromatic and fluorinated compounds.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.

-

Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. Nitroaromatic compounds are often toxic and should be handled with care.

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a specialty chemical with significant potential as a building block in medicinal and materials chemistry. Its synthesis, while requiring careful control, relies on well-established and scalable chemical transformations. The combination of a reactive nitro group, a metabolically robust trifluoromethyl group, and the biologically relevant pyridinone core makes it an attractive starting point for the discovery of novel, high-value molecules. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile intermediate into their synthetic programs.

References

- J&K Scientific. This compound | 117519-19-4. [Link]

- Wang, L. et al. (2024). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry.

- Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

- ChemBK. 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one. [Link]

- NIH National Center for Biotechnology Information. PubChem Compound Summary for CID 123089, 6-(Trifluoromethyl)-2-pyridone. [Link]

- Google Patents. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.

- Google Patents. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. 6-(Trifluoromethyl)-2(1H)-Pyridinone. [Link]

- NIH National Center for Biotechnology Information. PubChem Compound Summary for CID 147443, 2-Hydroxy-5-(trifluoromethyl)pyridine. [Link]

- Lin, S. et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

- Katritzky, A. R. et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3, 538-541. [Link]

- ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. [Link]

- PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

- Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.

- Figshare. Discovery of 5‑Nitro‑N‑(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. [Link]

Sources

- 1. 5-(trifluoromethyl)-2(1H)-pyridinone [sitem.herts.ac.uk]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. rsc.org [rsc.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one (CAS No. 117519-19-4). As a molecule integrating the electron-withdrawing nitro group and a lipophilic trifluoromethyl moiety on a pyridinone scaffold, this compound is of significant interest in medicinal chemistry and drug discovery. This document outlines a plausible synthetic pathway, predicted spectroscopic and physicochemical properties based on analogous structures, and explores its potential as a pharmacologically active agent. Detailed, albeit predictive, experimental protocols are provided to guide researchers in its synthesis and characterization.

Introduction: The Strategic Combination of Key Pharmacophores

The pyridinone ring is a privileged scaffold in medicinal chemistry, known for its ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets[1]. The incorporation of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and cell membrane permeability, making it a valuable modification in drug design[2][3]. Furthermore, the nitro (-NO₂) group is a well-established pharmacophore with a wide spectrum of biological activities, including antimicrobial and anticancer effects[4][5][6][7]. The strategic combination of these three moieties in this compound suggests a molecule with significant potential for modulation of biological systems. This guide aims to provide a detailed technical understanding of this compound, stimulating further research into its unique properties and applications.

Molecular Structure and Physicochemical Properties

This compound possesses a core pyridinone ring substituted with a nitro group at the 5-position and a trifluoromethyl group at the 6-position. The molecule can exist in tautomeric forms, with the pyridin-2(1H)-one form generally favored in the solid state.

Figure 1: 2D structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Justification/Reference |

| Molecular Formula | C₆H₃F₃N₂O₃ | |

| Molecular Weight | 208.09 g/mol | |

| LogP | ~1.5 - 2.5 | Increased lipophilicity due to the -CF₃ group. |

| pKa | ~6-8 | The N-H proton is weakly acidic, influenced by the electron-withdrawing groups. |

| Hydrogen Bond Donors | 1 | N-H group |

| Hydrogen Bond Acceptors | 4 | Carbonyl oxygen, two nitro oxygens, and pyridine nitrogen. |

| Appearance | Likely a yellow to off-white solid | Nitro-aromatic compounds are often colored. |

Synthesis Pathway: A Proposed Experimental Protocol

Figure 2: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 6-(Trifluoromethyl)pyridin-2(1H)-one (Starting Material)

While commercially available, the synthesis of 6-(Trifluoromethyl)pyridin-2(1H)-one can be achieved through various methods, with a common approach being the cyclocondensation of a trifluoromethyl-containing precursor[8].

Step 2: Nitration of 6-(Trifluoromethyl)pyridin-2(1H)-one

Causality behind Experimental Choices: The nitration of pyridinones typically occurs at the positions ortho or para to the hydroxyl/oxo group and meta to the ring nitrogen. The presence of the electron-withdrawing trifluoromethyl group at the 6-position is expected to direct the incoming nitro group to the 3- or 5-position. Steric hindrance from the bulky trifluoromethyl group may favor substitution at the 5-position. A mixture of nitric and sulfuric acid is a standard and effective nitrating agent for deactivating aromatic systems.

Self-Validating Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 mL) to 0 °C in an ice bath.

-

Addition of Starting Material: Slowly add 6-(Trifluoromethyl)pyridin-2(1H)-one (1.0 g, 6.13 mmol) to the cooled sulfuric acid with continuous stirring. Ensure the temperature remains below 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (0.4 mL, ~9.2 mmol) to concentrated sulfuric acid (2 mL) at 0 °C.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (50 g). A precipitate should form.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra, the following characterizations are predicted based on the analysis of similar structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridinone ring.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | 6.8 - 7.2 | Doublet | ~8-10 | Coupled to H-4. |

| H-4 | 8.0 - 8.4 | Doublet | ~8-10 | Deshielded by the adjacent nitro group and coupled to H-3. |

| N-H | 11.0 - 13.0 | Broad Singlet | - | Typical for pyridinone N-H protons. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to (C-6) and will also influence the chemical shifts of neighboring carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 (C=O) | 160 - 165 | Typical for a pyridinone carbonyl. |

| C-3 | 115 - 125 | Shielded carbon adjacent to the carbonyl. |

| C-4 | 135 - 145 | Deshielded by the nitro group. |

| C-5 | 140 - 150 | Attached to the nitro group. |

| C-6 | 145 - 155 (quartet) | Attached to the trifluoromethyl group, split by fluorine. |

| -CF₃ | 120 - 130 (quartet) | Typical range for a trifluoromethyl carbon. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. A single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Predicted Chemical Shift: -60 to -70 ppm (relative to CFCl₃). This is a typical range for a trifluoromethyl group attached to an aromatic ring[9][10].

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |

| N-H | 3100 - 3000 | Medium, Broad | Stretching |

| C-H (aromatic) | 3100 - 3000 | Medium | Stretching |

| C=O (amide) | 1650 - 1680 | Strong | Stretching |

| C=C (aromatic) | 1600 - 1450 | Medium to Strong | Stretching |

| N-O (nitro, asymmetric) | 1530 - 1560 | Strong | Stretching |

| N-O (nitro, symmetric) | 1340 - 1370 | Strong | Stretching |

| C-F | 1100 - 1300 | Strong | Stretching |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 208. Fragmentation patterns would be expected to involve the loss of the nitro group (NO₂), nitric oxide (NO), and potentially the trifluoromethyl radical (•CF₃)[11][12][13][14][15].

Potential Biological Activity and Applications in Drug Discovery

The unique combination of a pyridinone scaffold, a nitro group, and a trifluoromethyl group suggests that this compound could be a valuable lead compound in drug discovery.

-

Antimicrobial and Antifungal Activity: Nitropyridines are known to exhibit a broad range of antimicrobial and antifungal activities[4].

-

Anticancer Potential: The nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species, a strategy employed in the design of some anticancer drugs.

-

Kinase Inhibition: The pyridinone scaffold is a common feature in many kinase inhibitors.

-

CNS Activity: The lipophilic trifluoromethyl group can enhance blood-brain barrier penetration, making this compound a candidate for neurological drug discovery.

Figure 3: Relationship between structural features and potential biological activities.

Safety and Handling

Nitro-aromatic compounds should be handled with care as they can be toxic and potentially explosive, although the latter is less likely for this molecule. The trifluoromethyl group itself is generally stable. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential.

Conclusion

This compound is a fascinating molecule with significant, yet largely unexplored, potential in the field of medicinal chemistry. This guide has provided a comprehensive, albeit predictive, overview of its structure, synthesis, and properties. It is our hope that this document will serve as a valuable resource and a catalyst for further research into this promising compound, ultimately leading to the development of novel therapeutics.

References

- Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs. PMC. [Link]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

- Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central. [Link]

- 6-(Trifluoromethyl)-2(1H)-Pyridinone. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Taylor & Francis Online. [Link]

- 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indic

- Advancing Organic Synthesis with 6-(Trifluoromethyl)-2(1H)-Pyridinone. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Sultan Qaboos University House of Expertise. [Link]

- 6-(Trifluoromethyl)pyrid-2-one | CAS#:34486-06-1. Chemsrc. [Link]

- FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line)...

- † 1H-NMR and 13C-NMR Spectra. [No valid URL found]

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

- Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.

- 19F Chemical Shifts and Coupling Constants. UC Santa Barbara. [Link]

- 6-Hydroxy-2-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one. SpectraBase. [Link]

- Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. PubMed. [Link]

- Synthesis and biological activity of some nitrone compounds.

- Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]

- Mass Spectrometry - Fragmentation P

- mass spectra - fragmentation p

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. [Link]

- Fluorine in drug discovery: Role, design and case studies. [No valid URL found]

- 19Flourine NMR. University of Ottawa. [Link]

- Fragmentation (mass spectrometry). Wikipedia. [Link]

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- 13C NMR spectroscopy • Chemical shift. [No valid URL found]

- Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. [Link]

- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

- 1H NMR Chemical Shift.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

- 2-(Benzylamino)-5-nitropyridine. NIST WebBook. [Link]

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

- ¹H and ¹³C NMR chemical shifts of 5a.

- 13 C NMR Chemical Shifts.

- Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

- 2-Hydroxy-5-nitropyridine. NIST WebBook. [Link]

- Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]

- Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing. [Link]

- Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.

- New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. [No valid URL found]

- A Light-Promoted Innate Trifluoromethylation of Pyridones and Rel

- Regioselective nitration of aromatic compounds and the reaction products thereof.

Sources

- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. bhu.ac.in [bhu.ac.in]

An In-Depth Technical Guide to the Synthesis of 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

Introduction: The Significance of Trifluoromethylated Pyridinones

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone for enhancing molecular properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to increase metabolic stability, improve lipophilicity, and modulate the electronic characteristics of a molecule, often leading to enhanced biological activity.[1] The pyridin-2(1H)-one core is a privileged structure, appearing in numerous biologically active compounds. The combination of these two moieties in 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one creates a versatile chemical intermediate with significant potential for the synthesis of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of both the trifluoromethyl and nitro groups on the pyridinone ring makes this compound a unique building block for a variety of chemical transformations.[2]

This technical guide provides a comprehensive overview of the synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Part I: Synthesis of the Key Precursor: 6-(Trifluoromethyl)pyridin-2(1H)-one

The journey to our target molecule begins with the synthesis of the crucial precursor, 6-(trifluoromethyl)pyridin-2(1H)-one. Several robust methods have been established for the construction of this intermediate, primarily revolving around the de novo synthesis of the pyridine ring.

Pathway A: Cyclocondensation from Trifluoromethyl-Containing Building Blocks

One of the most prevalent strategies involves the cyclocondensation of a trifluoromethyl-containing building block with a suitable partner. A notable example is the use of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. This approach builds the pyridinone ring from acyclic precursors, offering a high degree of flexibility and control.

Conceptual Workflow: Cyclocondensation Route

Caption: Cyclocondensation pathway to the pyridinone precursor.

Pathway B: The Trifluoroacetic Anhydride (TFAA) Route

A scalable and high-yielding alternative commences with trifluoroacetic anhydride and an alkyl vinyl ether.[3] This multi-stage process has been successfully scaled up for semi-technical scale manufacturing, demonstrating its industrial viability. The final and most challenging step of this route is the decarboxylation of a nicotinic acid derivative, which can be optimized to yield the desired pyridone in high purity without the need for a separate purification stage.[3]

Part II: The Critical Nitration Step: Synthesis of this compound

The introduction of a nitro group onto the 6-(trifluoromethyl)pyridin-2(1H)-one ring is a pivotal transformation. The inherent electron-deficient nature of the pyridine ring, further exacerbated by the powerful electron-withdrawing trifluoromethyl group, renders it resistant to electrophilic aromatic substitution.[4] Therefore, potent nitrating conditions are required.

Mechanistic Considerations and Regioselectivity

The regiochemical outcome of the nitration is governed by the directing effects of the substituents on the pyridinone ring.

-

The 6-Trifluoromethyl Group (-CF3): This group is strongly deactivating and a meta-director.

-

The Pyridin-2(1H)-one System: The lactam oxygen atom is an activating, ortho, para-director, while the ring nitrogen is deactivating. Tautomerization to the 2-hydroxypyridine form further enhances the activation by the hydroxyl group, directing electrophiles to the positions ortho and para to it (positions 3 and 5).

The concerted effect of these groups favors electrophilic attack at the C3 and C5 positions. Given the steric hindrance at the C3 position from the adjacent bulky trifluoromethyl group, nitration is strongly favored at the C5 position.

Logical Flow: Regioselectivity of Nitration

Caption: Directing effects determining the site of nitration.

Proposed Experimental Protocol: Nitration with Nitric Acid in Trifluoroacetic Anhydride

While a specific protocol for the nitration of 6-(trifluoromethyl)pyridin-2(1H)-one is not extensively detailed in the literature, a robust and generally applicable method for the nitration of pyridines utilizes nitric acid in trifluoroacetic anhydride.[5][6] This mixture generates the highly reactive trifluoroacetyl nitrate in situ, which is a potent nitrating agent capable of overcoming the deactivation of the ring.

Disclaimer: The following protocol is a representative procedure based on established methods for pyridine nitration and should be optimized for this specific substrate.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool trifluoroacetic anhydride to 0 °C in an ice bath.

-

Substrate Addition: Slowly add 6-(trifluoromethyl)pyridin-2(1H)-one to the chilled trifluoroacetic anhydride with continuous stirring. Maintain the temperature at 0 °C for approximately 2 hours to ensure complete dissolution and formation of the N-acylated intermediate.

-

Nitrating Agent Addition: Add concentrated nitric acid dropwise via the dropping funnel to the reaction mixture. The temperature should be carefully monitored and maintained below 5 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Summary

The following table summarizes key data for the starting material and the final product. Note that specific yield and physical properties for the nitration step are dependent on the optimized reaction conditions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) |

| 6-(Trifluoromethyl)pyridin-2(1H)-one | C₆H₄F₃NO | 163.10 | Solid | >80% (via TFAA route)[3] |

| This compound | C₆H₃F₃N₂O₃ | 208.09 | Solid | Not Reported |

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful construction of the 6-(trifluoromethyl)pyridin-2(1H)-one precursor, followed by a challenging but feasible electrophilic nitration. The key to the final step is the use of a potent nitrating agent, such as trifluoroacetyl nitrate generated in situ, to overcome the inherent low reactivity of the electron-deficient pyridine ring. Understanding the interplay of electronic and steric effects is crucial for predicting the regioselective outcome of the nitration. This guide provides a solid foundation for researchers and drug development professionals to approach the synthesis of this valuable intermediate, enabling further exploration of its potential in creating next-generation bioactive molecules.

References

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.PubMed Central.

- Synthesis of 6‐trifluoromethyl pyridine derivatives.ResearchGate.

- 6-(Trifluoromethyl)pyrid-2-one: Development and Scale-Up of a Ring Synthesis Route Based on Trifluoroacetic Anhydride.ACS Publications.

- Advancing Organic Synthesis with 6-(Trifluoromethyl)-2(1H)-Pyridinone.NINGBO INNO PHARMCHEM CO.,LTD.

- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes.PubMed Central.

- The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives.Journal of the Chemical Society B: Physical Organic (RSC Publishing).

- Preparation of nitropyridines by nitration of pyridines with nitric acid.RSC Publishing.

- Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester.National Institutes of Health.

- Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.ResearchGate.

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.Master Organic Chemistry.

Sources

- 1. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

- 3. China 5-Nitro-3-(trifluoromethyl)pyridin-2-ol CAS NO: 99368-66-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and prospective applications. The strategic incorporation of a nitro group and a trifluoromethyl moiety onto the pyridin-2(1H)-one scaffold imparts unique electronic and pharmacological properties, making it a valuable building block for the development of novel therapeutic agents. This document details a robust synthetic protocol, summarizes key analytical data, and explores the rationale behind its potential as a privileged structure in modern drug design.

Introduction: The Strategic Importance of Trifluoromethylated Pyridinones

The pyridin-2(1H)-one core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs with diverse therapeutic activities, including anticancer, antiviral, and anti-inflammatory agents.[1] Its ability to act as both a hydrogen bond donor and acceptor facilitates strong and specific interactions with biological targets.[1]

The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance a molecule's pharmacological profile. The high electronegativity and steric bulk of the -CF3 group can significantly improve metabolic stability by blocking potential sites of oxidation, increase lipophilicity to enhance cell membrane permeability, and favorably modulate the acidity or basicity of nearby functional groups to improve binding affinity.

The combination of these two pharmacophoric elements in this compound creates a molecule with considerable potential for modulation of various biological pathways. The additional presence of the nitro group, a strong electron-withdrawing group, further influences the electronic distribution within the molecule and can participate in crucial binding interactions.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug discovery and development.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Hydroxy-5-nitro-6-(trifluoromethyl)pyridine | N/A |

| CAS Number | 117519-19-4 | [2] |

| Molecular Formula | C6H3F3N2O3 | [2] |

| Molecular Weight | 208.09 g/mol | [2] |

| Appearance | Expected to be a solid | General Knowledge |

Note: Experimental data for properties such as melting point, solubility, and detailed spectroscopic analysis are not widely available in the public domain and would require experimental determination.

Keto-Enol Tautomerism

It is important to recognize that this compound exists in tautomeric equilibrium with its enol form, 2-Hydroxy-5-nitro-6-(trifluoromethyl)pyridine. The pyridinone (keto) form is generally the predominant tautomer.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached via a two-step process starting from commercially available 2-chloro-3-(trifluoromethyl)pyridine. The key steps involve the hydrolysis of the chloropyridine to the corresponding pyridinone, followed by regioselective nitration.

Step 1: Synthesis of the Precursor, 6-(Trifluoromethyl)pyridin-2(1H)-one

The initial and crucial step is the hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine. A robust method for this conversion involves heating the starting material in a mixture of glacial acetic acid and water.[3]

Experimental Protocol:

-

A solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) in a mixture of glacial acetic acid (10 vol) and water (1 vol) is prepared in a round-bottom flask equipped with a reflux condenser.[3]

-

The reaction mixture is heated to reflux and maintained at this temperature for an extended period (e.g., 7 days), with reaction progress monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

-

Upon completion, the mixture is cooled to room temperature and diluted with water.

-

The pH of the solution is carefully adjusted to approximately 5-6 using a 6N aqueous solution of sodium hydroxide (NaOH).[3]

-

The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.[3]

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude 6-(trifluoromethyl)pyridin-2(1H)-one.[3]

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality of Experimental Choices:

-

Acetic Acid/Water System: This solvent system provides both an acidic medium to facilitate the hydrolysis and a source of water as the nucleophile. The high reflux temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution of the chloride.

-

pH Adjustment: Neutralizing the reaction mixture to a slightly acidic pH is critical for ensuring that the pyridinone product is in its neutral form, which is more soluble in organic solvents, thereby maximizing the extraction efficiency.

Step 2: Nitration of 6-(Trifluoromethyl)pyridin-2(1H)-one

The second step involves the regioselective nitration of the 6-(trifluoromethyl)pyridin-2(1H)-one intermediate. The pyridinone ring is an electron-rich system, making it susceptible to electrophilic aromatic substitution. The nitration is expected to occur at the 5-position due to the directing effects of the existing substituents. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically employed for such transformations.[4][5]

Experimental Protocol:

-

To a cooled (0 °C) flask containing concentrated sulfuric acid, 6-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) is added portion-wise, ensuring the temperature is maintained.

-

A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, the reaction is allowed to stir at room temperature until completion, as monitored by TLC or LC-MS.

-

The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed with cold water until the washings are neutral, and dried.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

-

Mixed Acid Nitration: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO2+), which is the active nitrating species required to react with the pyridinone ring.[4]

-

Low-Temperature Control: The initial cooling is crucial to manage the exothermic nature of the reaction and to prevent unwanted side reactions or over-nitration.

-

Quenching on Ice: Pouring the acidic reaction mixture onto ice serves to dilute the acid and precipitate the less soluble organic product, facilitating its isolation.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for this compound is not yet prevalent in the literature, its structural motifs suggest several promising avenues for investigation.

Kinase Inhibition

The pyridinone scaffold is a common feature in many kinase inhibitors. The ability of the N-H and carbonyl groups to form key hydrogen bonds within the ATP-binding pocket of kinases makes this a highly valuable core structure. The trifluoromethyl and nitro substituents can be exploited to achieve selectivity and enhance potency against specific kinase targets.

Androgen Receptor Modulation

A structurally related compound, 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine, has been identified as a novel pure androgen receptor (AR) antagonist.[6][7] This suggests that the 5-nitro-trifluoromethyl-pyridine core of the title compound could also be a promising starting point for the design of new AR modulators for the treatment of prostate cancer.[6][7]

General Antimicrobial and Antiparasitic Activity

Nitro-containing heterocyclic compounds have a long history as effective antimicrobial and antiparasitic agents. The nitro group can undergo bioreduction in anaerobic organisms to generate reactive nitrogen species that are toxic to the cells. Therefore, this compound warrants investigation for its potential activity against a range of pathogens.

Conclusion and Future Directions

This compound represents a strategically designed molecule with significant potential as a building block in drug discovery. Its synthesis from readily available starting materials, combined with the favorable pharmacological properties imparted by the trifluoromethyl and pyridinone moieties, makes it an attractive candidate for inclusion in screening libraries and for further derivatization.

Future research should focus on the experimental validation of its synthesis, full spectroscopic characterization, and comprehensive biological evaluation against a panel of relevant therapeutic targets, particularly in the areas of oncology and infectious diseases. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this promising heterocyclic compound.

References

- Synthonix, Inc. 5-nitro-6-(trifluoromethyl)-1H-pyridin-2-one. [Link]

- Jung, M. et al. (2012). U.S. Patent No. 8,802,689 B2. Washington, DC: U.S.

- Lv, K., Wang, Z., Zhang, Y., & Wu, L. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847395. [Link]

- ChemBK. 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one. [Link]

- Wang, H., et al. (2024). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry. [Link]

- Google Patents. (2016). U.S.

- Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][2][7]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

- Wang, H., et al. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry. [Link]

- Golding, B. T., & Smith, M. B. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]

- Google Patents. (2005). U.S.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Accounts of chemical research, 40(11), 1287–1299. [Link]

- Curia Global. (2019).

- ResearchGate. (2025).

- Shainyan, B. A., et al. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. RSC Advances, 11(45), 28236–28242. [Link]

- Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2)

- Katritzky, A. R., Tarhan, H. O., & Tarhan, S. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic, 114-117. [Link]

- AERU. 5-(trifluoromethyl)-2(1H)-pyridinone. [Link]

- ResearchGate. (2000). Liquid 4 He and its Superfluidity. [Link]

- Wikipedia. Superfluid helium-4. [Link]

- National Toxicology Program. (2025). p-Nitroaniline (100-01-6). Chemical Effects in Biological Systems. [Link]

- National Institute of Standards and Technology. (2009). The calculated thermodynamic properties of superfluid helium-4.

- National Institute of Standards and Technology. (2015). Thermophysical properties of Helium-4 from 2 to 1500 K with pressures to 1000 atmospheres.

- National Toxicology Program. (2025). 5-Nitro-o-anisidine (99-59-2). Chemical Effects in Biological Systems. [Link]

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape of 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one: A Technical Guide for Researchers

An In-depth Exploration of a Niche Pyridinone Derivative for Advanced Research and Drug Discovery

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities is a cornerstone of innovation. This guide provides a detailed technical overview of 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry. This document delves into its nomenclature, structural characteristics, and places it within the broader context of pyridinone-based drug discovery, offering insights for its potential synthesis and application.

Nomenclature and Structural Identification: Establishing a Clear Identity

The precise identification of a chemical compound is fundamental for reproducible research. The primary identifier for the topic of this guide is its IUPAC name: This compound .[1] This name explicitly defines the positions of the nitro (-NO2) group at the 5th carbon, the trifluoromethyl (-CF3) group at the 6th carbon, and the ketone (=O) at the 2nd carbon of the pyridinone ring. The (1H) indicates that the nitrogen atom at position 1 is bonded to a hydrogen atom.

A critical aspect of this compound's chemistry is its potential for tautomerism, a phenomenon where a molecule exists in two or more readily interconvertible structural forms. In this case, this compound can exist in equilibrium with its tautomeric form, 2-hydroxy-5-nitro-6-(trifluoromethyl)pyridine . This equilibrium is a key consideration in its reactivity and potential biological interactions.

| Identifier | Value |

| IUPAC Name | 5-Nitro-6-(trifluoromethyl)-1H-pyridin-2-one[1] |

| CAS Number | 117519-19-4[1] |

| Molecular Formula | C6H3F3N2O3[1] |

| Molecular Weight | 208.09 g/mol |

| InChI Key | UXJCQEGCBKLJAV-UHFFFAOYSA-N |

It is crucial to distinguish this compound from its isomers, which possess the same molecular formula but differ in the arrangement of their substituent groups. Common isomers include:

-

3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one (CAS: 33252-64-1)[2][3]

-

5-Nitro-3-(trifluoromethyl)pyridin-2(1H)-one (CAS: 99368-66-8)

The distinct substitution patterns of these isomers can lead to significantly different chemical and biological properties. Therefore, meticulous verification of the CAS number is paramount in procurement and experimental design.

The Strategic Importance of the Pyridinone Scaffold in Medicinal Chemistry

Pyridinone derivatives are recognized as "privileged structures" in drug discovery.[1] This designation is attributed to their ability to interact with a wide range of biological targets with high affinity. The pyridinone ring can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen), facilitating strong and specific interactions with proteins.[1]

The incorporation of a trifluoromethyl group (-CF3) is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability and lipophilicity.[4] Increased lipophilicity can improve cell membrane permeability, a critical factor for a drug's bioavailability. The nitro group (-NO2) is a strong electron-withdrawing group that can significantly influence the electronic properties of the aromatic ring and participate in various biological activities.[5] Nitroaromatic compounds have been investigated for a wide range of therapeutic applications, including as antibacterial and anticancer agents.[5]

The combination of these three functional moieties—the pyridinone core, the trifluoromethyl group, and the nitro group—in this compound suggests a molecule with a rich potential for biological activity, warranting further investigation.

Proposed Synthetic Strategies: A Roadmap for Laboratory Preparation

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles and the synthesis of related pyridinone compounds.

A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a suitably substituted pyridine precursor. One possible forward synthesis is outlined below:

Caption: A proposed synthetic pathway for this compound.

Step-by-Step Conceptual Protocol:

-

Starting Material: The synthesis could commence with 2-Hydroxy-6-(trifluoromethyl)pyridine.

-

Nitration: This precursor would then undergo electrophilic aromatic substitution, specifically nitration. A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) is a standard nitrating agent. The reaction conditions, such as temperature and reaction time, would need to be carefully optimized to favor the formation of the 5-nitro isomer and minimize the formation of other isomers and side products.

-

Purification: Following the reaction, the product mixture would require purification. Techniques such as column chromatography or recrystallization would be employed to isolate the desired this compound in high purity.

Workflow for Synthesis and Purification:

Caption: A generalized workflow for the synthesis and purification of the target compound.

Anticipated Physicochemical Properties and Analytical Characterization

The physicochemical properties of this compound are expected to be influenced by its constituent functional groups. The presence of the polar nitro and carbonyl groups would likely result in a solid material at room temperature with a relatively high melting point. The trifluoromethyl group would contribute to its lipophilicity.

For definitive characterization, a suite of analytical techniques would be essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would provide information on the number and chemical environment of the hydrogen atoms on the pyridinone ring.

-

¹³C NMR would reveal the carbon skeleton of the molecule.

-

¹⁹F NMR would be crucial for confirming the presence and integrity of the trifluoromethyl group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the key functional groups, such as the N-H, C=O, and N-O stretching vibrations.

Potential Applications in Drug Discovery and Chemical Biology

Given the established biological significance of the pyridinone, nitro, and trifluoromethyl motifs, this compound represents a promising scaffold for the development of novel therapeutic agents.

Hypothetical Areas of Investigation:

-

Kinase Inhibition: The pyridinone core is a known hinge-binding motif for many protein kinases. This compound could be explored as a starting point for the development of inhibitors for kinases implicated in cancer or inflammatory diseases.

-

Antimicrobial Activity: The presence of the nitro group suggests potential for antimicrobial activity. The compound could be screened against a panel of bacterial and fungal strains to assess its efficacy.

-

Antiviral Research: Certain pyridinone derivatives have demonstrated antiviral properties. This molecule could be investigated for its potential to inhibit viral replication.

Logical Framework for Biological Screening:

Caption: A logical progression for evaluating the biological potential of the compound.

Conclusion and Future Directions

This compound is a chemical entity with significant, yet largely unexplored, potential in the field of medicinal chemistry. Its unique combination of a privileged pyridinone scaffold with bio-акtive nitro and trifluoromethyl groups makes it an attractive candidate for further research. While detailed experimental data remains scarce in the public domain, this guide provides a foundational understanding of its nomenclature, potential synthesis, and hypothetical applications.

Future research efforts should focus on the development and publication of a robust and reproducible synthetic protocol for this compound. Subsequent in-depth biological screening and structure-activity relationship studies will be crucial in unlocking its full therapeutic potential. For researchers at the forefront of drug discovery, the exploration of such novel chemical spaces is essential for the development of the next generation of innovative medicines.

References

- Synthonix, Inc. 5-nitro-6-(trifluoromethyl)-1H-pyridin-2-one. [Link]

- Fluorine notes.

- MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

- Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

- PubMed. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link]

- ChemBK. 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one. [Link]

- PubChem. 5-ethyl-6-(trifluoromethyl)-1H-pyridin-2-one. [Link]

- Google Patents. Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine.

- MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

- PubMed. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. [Link]

- PubMed. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. [Link]

- National Institutes of Health. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

- ResearchGate.

- PubMed. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. [Link]

- National Institutes of Health. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][6]naphthyridin-2(1H)-one (Torin2)

- National Institutes of Health. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR)

- MDPI. Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. [Link]

- ResearchGate.

- Google Patents. Piperidinone carboxamide azaindane CGRP receptor antagonists.

- Google Patents.

- National Institutes of Health.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Organic Syntheses. 5. [Link]

- ResearchGate. Mass-spectrometric studies of new 6-nitroquipazines—serotonin transporter inhibitors. [Link]

- Google Patents. Polymorphic forms of RAD1901-2HCL.

- Google Patents. 5,6-dihydro-1H-pyridin-2-one compounds.

- Google Patents. Crystal forms of 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride.

- AERU. 6-(trifluoromethyl)pyridin-2(1H)-one (Ref: IN QDK50). [Link]

- AERU - University of Hertfordshire. 5-(trifluoromethyl)pyridin-2(1H)-one. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0014836). [Link]

- The Royal Society of Chemistry.

- ResearchGate. The ¹H NMR spectra of (a) 5a and (b) 6a. | Download Scientific Diagram. [Link]

- MIT Open Access Articles. Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][5][6]naphthyridin-2(1H)- one. [Link]

Sources

- 1. Synthonix, Inc > Building Blocks > 117519-19-4 | 5-nitro-6-(trifluoromethyl)-1H-pyridin-2-one [synthonix.com]

- 2. mdpi.com [mdpi.com]

- 3. 33252-64-1|3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one|BLD Pharm [bldpharm.com]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. Wuxi Rejoys chemical Technology Co., Ltd. Product Catalog_Page 4_Chemicalbook [m.chemicalbook.com]

An In-depth Technical Guide to the Spectral Data of 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

This technical guide provides a comprehensive analysis of the predicted spectral data for 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes foundational spectroscopic principles and data from analogous structures to offer an in-depth predictive analysis. We will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the expected spectral features.

Molecular Structure and Overview

This compound is a substituted pyridinone ring. The pyridinone core is a six-membered heterocyclic amide. In this derivative, the ring is functionalized with a strongly electron-withdrawing nitro group (-NO₂) at the 5-position and a trifluoromethyl group (-CF₃) at the 6-position. The presence of these substituents is expected to significantly influence the electronic environment of the pyridinone ring, which will be reflected in its spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two protons on the pyridinone ring and the N-H proton. The chemical shifts will be significantly influenced by the electron-withdrawing nature of the nitro and trifluoromethyl groups.

Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12-14 | Broad Singlet | 1H | N-H |

| ~8.5-9.0 | Doublet | 1H | H-4 |

| ~7.0-7.5 | Doublet | 1H | H-3 |

Interpretation and Rationale